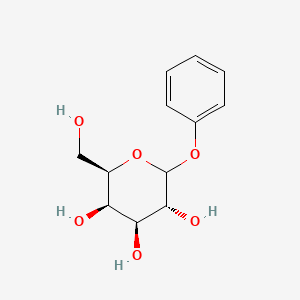

Phenyl-D-galactopyranoside

Description

Historical Context and Evolution of its Role in Enzymology and Carbohydrate Chemistry

The utility of phenyl-glycosides in biochemical research has a long-standing history, primarily as substrates for enzymatic assays. In the foundational era of molecular biology, compounds analogous to Phenyl-D-galactopyranoside, such as o-nitrophenyl-β-d-galactopyranoside (oNPG) and p-nitrophenyl-β-d-galactopyranoside (pNPG), were established as critical tools for studying enzymes. nih.gov These chromogenic substrates are hydrolyzed by enzymes like β-galactosidase, releasing a colored nitrophenol product that can be easily measured, allowing for straightforward and rapid quantification of enzyme activity. ontosight.ainih.gov This principle made them workhorses in landmark studies, including the investigation of the lac operon. nih.gov

This compound itself was adopted for similar purposes, serving as a reliable substrate to probe the kinetics, specificity, and inhibition of various galactosidases. ontosight.aisigmaaldrich.com Its application was crucial in the purification and characterization of enzymes from diverse organisms. wikipedia.org

Beyond its role as a simple substrate, the concept evolved with the use of glycosides bearing hydrophobic aglycones (the non-sugar part), like the phenyl group, as "primers of glycosylation." nih.gov These primers can enter cells and act as competitive substrates for glycosyltransferases, the enzymes that build complex sugar chains (glycans). By competing with natural substrates, these primers can divert the glycosylation process, offering a chemical method to study and manipulate glycan biosynthesis. nih.gov This marked a significant step in using such compounds not just to observe enzymatic activity but to actively modulate cellular processes.

Significance as a Strategic Probe in Contemporary Glycobiological Investigations

In modern research, this compound has transitioned from a general enzymatic substrate to a highly strategic probe for detailed glycobiological studies. tocris.com Its phenyl group provides a versatile scaffold for chemical modifications, allowing for the development of sophisticated molecular tools. nih.govresearchgate.net

A prominent example is its use in creating selective inhibitors for galectins, a family of proteins that bind to β-galactosides and are involved in processes like inflammation and cancer. nih.govresearchgate.net Researchers have synthesized libraries of Phenyl-thio-β-D-galactopyranoside derivatives. By modifying the phenyl ring, they developed compounds that act as potent and highly selective inhibitors for specific galectins, such as galectin-7. nih.gov These selective inhibitors are invaluable for dissecting the distinct biological functions of individual galectin family members. nih.govresearchgate.net

Furthermore, the phenyl group's properties are exploited in advanced spectroscopic studies. frontiersin.org As a chromophore, the phenyl ring is essential for techniques like mass-resolved laser spectroscopy, which investigates the non-covalent interactions and conformational structures of carbohydrates. In these experiments, Phenyl-β-D-galactopyranoside serves as a model system where the phenyl ring not only enables spectroscopic detection but also mimics the way a sugar unit is attached to a larger structure, such as a protein or another part of a glycan chain. frontiersin.org This research provides fundamental insights into the hydrogen bond networks that govern carbohydrate interactions. frontiersin.org

The compound also remains significant in the development of diagnostic assays. The detection of β-galactosidase activity using substrates like this compound is a key component in diagnosing certain genetic disorders, such as GM1 gangliosidosis. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of Phenyl-β-D-galactopyranoside This table summarizes key identifiers and properties of the compound.

| Property | Value |

| Chemical Formula | C₁₂H₁₆O₆ |

| Molar Mass | 256.25 g/mol |

| CAS Number | 2818-58-8 |

| Appearance | Powder |

| Assay | ≥98% (TLC) |

| Storage Temp. | −20°C |

Data sourced from Sigma-Aldrich and Wikipedia. sigmaaldrich.comwikipedia.org

Table 2: Research Findings on Phenyl-thio-β-D-galactopyranoside Derivatives as Galectin Inhibitors This interactive table presents the dissociation constants (Kd) for selected compounds from a study on galectin-7 inhibitors, demonstrating the enhanced affinity achieved through modification.

| Compound | Target | Dissociation Constant (Kd) | Improvement over β-methyl galactoside |

| β-methyl galactoside (Reference) | Galectin-7 | 4.8 mM | 1x |

| Unsubstituted β-phenyl thiogalactoside | Galectin-7 | Non-inhibitory | N/A |

| Optimized Phenyl-thio-β-D-galactopyranoside Derivative | Galectin-7 | 140 µM | ~34x |

This table illustrates that while the basic phenyl thiogalactoside was not an effective inhibitor, specific modifications to the phenyl ring led to a derivative with significantly higher affinity for galectin-7 compared to the simple methyl galactoside. Data sourced from Cumpstey et al., 2005. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

31567-61-0 |

|---|---|

Molecular Formula |

C12H16O6 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12?/m1/s1 |

InChI Key |

NEZJDVYDSZTRFS-SCWFEDMQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenyl D Galactopyranoside

Strategies for Glycosidic Bond Formation in Phenyl-D-galactopyranoside Synthesis

The formation of the glycosidic bond is the cornerstone of this compound synthesis. This involves the coupling of a galactose donor with a phenol (B47542) acceptor. The stereochemical outcome of this reaction, yielding either the α- or β-anomer, is a significant challenge that requires precise control over reaction conditions and the choice of reagents.

Stereoselective Synthesis of Phenyl-β-D-galactopyranoside and Phenyl-α-D-galactopyranoside

The synthesis of phenyl-D-galactopyranosides with specific anomeric configurations (α or β) is critical for their intended biological applications. Various methods have been developed to control the stereoselectivity of the glycosylation reaction.

For Phenyl-β-D-galactopyranoside:

Koenigs-Knorr Reaction: A classical method involves the reaction of acetobromo-α-D-galactose with a phenol in the presence of a promoter like silver carbonate. acs.org This method generally favors the formation of the β-anomer due to the neighboring group participation of the acetyl group at the C-2 position of the galactose donor.

Enzymatic Synthesis: β-Galactosidases can be employed for the diastereoselective synthesis of (R)-(alkyl)-β-D-galactopyranosides. For instance, using β-galactosidase from Aspergillus oryzae in a low-water medium has shown high enantioselectivity. nih.gov This enzymatic approach offers a green and highly specific alternative to chemical methods.

Base-Assisted Glycosylation: The use of an organic base in conjunction with a Lewis acid catalyst can influence the stereochemical outcome. For example, glycosylation of 4-methylumbelliferone (B1674119) with peracetylated sugars in the presence of boron trifluoride etherate and an organic base can lead to β-stereoselectivity. mdpi.com

For Phenyl-α-D-galactopyranoside:

Helferich Method: An improved Helferich method, utilizing boron trifluoride etherate with bases like triethylamine (B128534) or 4-dimethylaminopyridine, has been shown to produce α-D-galactopyranosides in good yields and high stereoselectivity. mdpi.com

Glycosyl Donors with Non-Participating Groups: To favor the formation of the α-anomer, glycosyl donors lacking a participating group at the C-2 position are often used.

Catalyst-Controlled Glycosylation: The choice of catalyst can direct the stereoselectivity. For instance, B(C6F5)3 has been used as a catalyst for the direct α-stereoselective synthesis of deoxyglycosides from glycals. acs.org Similarly, methyl iodide activation of per O-benzylated 2-pyridyl 1-thio-α/β-hexopyranosyl donors has been effective for synthesizing α-linked disaccharides. bohrium.com

Remote Activation: A general synthesis of phenolic 1,2-cis glycopyranosides, including aryl α-D-galactopyranosides, has been achieved using glycosyl donors with an anomeric (3-bromo-2-pyridyloxy) group, catalyzed by methyl triflate. researchgate.net

Chemical Modifications and Analogue Synthesis for Mechanistic Probes

To probe the mechanisms of enzymatic reactions and protein-ligand interactions, chemically modified analogues of this compound are synthesized. These modifications can include the introduction of various substituents on the phenyl ring or the incorporation of reporter groups.

Synthesis of Substituted Phenyl-D-galactopyranosides (e.g., Nitro, Thio-derivatives)

The introduction of substituents onto the phenyl ring of this compound can significantly alter its electronic properties and steric profile, making these derivatives valuable tools for studying enzyme-substrate interactions.

Nitro-derivatives: o-Nitrophenyl β-D-galactopyranoside (ONPG) is a well-known chromogenic substrate for β-galactosidase. Its synthesis can be achieved through a Koenigs-Knorr glycosylation of 2-nitroresorcinol (B108372) with acetobromo-α-D-galactose. acs.org Further derivatization of the phenyl ring, for example by introducing a hydroxyl group, allows for subsequent modifications. acs.org 2-Nitrophenyl-1-thio-beta-D-galactopyranoside is another example of a nitro-substituted derivative. biosynth.com

Thio-derivatives: Thiogalactosides, where the glycosidic oxygen is replaced by a sulfur atom, are often more stable towards enzymatic hydrolysis. The synthesis of a library of phenyl thio-β-D-galactopyranosides was achieved via an aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene (B51812) and a galactose thiol. researchgate.netnih.gov This was followed by modifications such as further substitution of the second fluoride, reduction of the nitro groups, and acylation. researchgate.netnih.gov

Incorporation of Reporter Moieties into this compound for Advanced Detection Systems

To facilitate the detection and quantification of enzyme activity or binding events, reporter moieties such as fluorophores or radioisotopes can be incorporated into the this compound structure.

Fluorogenic Probes: Fluorinated analogs of nitrophenyl-β-D-galactopyranosides have been developed for 19F MRI-based detection of β-galactosidase activity. researchgate.net 4-Methylumbelliferyl glycosides are another class of fluorogenic substrates. mdpi.com

Radiolabeled Probes: For in vivo imaging techniques like Positron Emission Tomography (PET), this compound derivatives can be labeled with radioisotopes. For instance, o-nitrophenyl β-D-galactopyranoside has been derivatized and labeled with ¹⁸F or ¹¹C to create PET tracers for visualizing LacZ gene expression. acs.org The synthesis involved alkylation with radiolabeled triflates followed by deacetylation. acs.org

Fluorescent Probes: Fluorescent reporter groups can be attached to the phenyl ring. For example, dicyanomethylene-4H-pyran (DCM) and 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) have been used as near-infrared (NIR) signal reporters in probes for β-galactosidase. nih.gov

Synthesis of this compound Derivatives for Studying Specific Molecular Interactions

The synthesis of specific this compound derivatives is crucial for investigating and modulating interactions with carbohydrate-binding proteins like galectins.

Galectin Inhibitors: Modifications at the C3 position of the galactose ring have been shown to enhance binding affinity to galectins. researchgate.net Libraries of aromatic β-galactosides have been synthesized and screened for their inhibitory activity against various galectins, with some showing significant affinity and selectivity for galectin-7. researchgate.netnih.gov

Probing Aggregation Preferences: The aggregation behavior of phenyl-β-D-glucopyranoside and phenyl-β-D-galactopyranoside homodimers has been studied using laser spectroscopy and quantum mechanical calculations. frontiersin.org These studies reveal how small structural differences between the sugar units influence the formation of dimers through hydrogen bonding and other non-covalent interactions. frontiersin.org

Glycoconjugate Analogues: this compound derivatives have been incorporated into larger glycoconjugates to study their biological activities. For example, they have been used in the synthesis of analogues of acyclic uridine (B1682114) derivatives. mdpi.com

Data Tables

Table 1: Synthetic Methods for this compound Anomers

| Anomer | Synthetic Method | Key Reagents/Catalysts | Stereoselectivity | Reference(s) |

| β | Koenigs-Knorr Reaction | Acetobromo-α-D-galactose, Silver carbonate | High β | acs.org |

| β | Enzymatic Synthesis | β-Galactosidase (Aspergillus oryzae) | High β | nih.gov |

| β | Base-Assisted Glycosylation | Boron trifluoride etherate, Organic base | High β | mdpi.com |

| α | Improved Helferich Method | Boron trifluoride etherate, Triethylamine/DMAP | High α | mdpi.com |

| α | Remote Activation | Anomeric (3-bromo-2-pyridyloxy) group, Methyl triflate | High α | researchgate.net |

| α | Catalyst-Controlled | B(C6F5)3 | High α | acs.org |

Table 2: Examples of Substituted this compound Derivatives

| Derivative Type | Example Compound | Synthetic Approach | Application | Reference(s) |

| Nitro | o-Nitrophenyl β-D-galactopyranoside (ONPG) | Koenigs-Knorr reaction | Chromogenic enzyme substrate | acs.org |

| Thio | 5-Fluoro-2,4-dinitrophenyl 1-thio-β-D-galactopyranoside | Aromatic nucleophilic substitution | Intermediate for galectin inhibitors | researchgate.netnih.gov |

| Fluorinated | p-Fluoro-o-nitrophenyl-β-D-galactopyranoside (PFONPG) | Not detailed | 19F MRI reporter probe | researchgate.net |

| Radiolabeled | [¹⁸F]-Fluoroethoxy-nitrophenyl β-D-galactopyranoside | Alkylation with [¹⁸F]FEtOTf | PET tracer for LacZ expression | acs.org |

Enzymatic Interaction and Catalytic Hydrolysis Mechanisms Involving Phenyl D Galactopyranoside

Phenyl-β-D-galactopyranoside as a Substrate for β-Galactosidase Enzymes

Phenyl-β-D-galactopyranoside is widely recognized as a substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. pjlss.edu.pk The interaction between Phenyl-β-D-galactopyranoside and β-galactosidase is a cornerstone for assays measuring enzyme activity and for investigating the enzyme's kinetic properties and reaction mechanisms. smolecule.com

Enzyme Kinetics and Substrate Affinity (K_m, V_max) Across Diverse β-Galactosidase Origins

The kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max), provide insights into the affinity of β-galactosidase for its substrate and the maximum rate of the enzymatic reaction. These values can vary significantly depending on the microbial source of the enzyme. For instance, β-galactosidase derived from different bacterial and fungal species exhibits a range of K_m and V_max values when assayed with chromogenic phenyl-β-D-galactopyranoside derivatives like o-nitrophenyl-β-D-galactopyranoside (ONPG).

A study on β-galactosidase from Aspergillus oryzae using ONPG as a substrate reported a K_m value of 0.800 mM and a V_max of 0.0864 A/min. pjlss.edu.pk In another study, β-galactosidase from Bacillus sp. MTCC 3088 showed a K_m of 6.34 mM for ONPG. oup.com Furthermore, research on enzymes from artisanal yoghurt cultures revealed varying kinetics; β-galactosidase from Lactobacillus delbrueckii ssp. bulgaricus 77 had a K_m of 1.72 mM, while the enzyme from Streptococcus thermophilus 95/2 had a higher affinity with a K_m of 0.981 mM. iyte.edu.tr The enzyme from Lactobacillus plantarum HF571129 demonstrated a K_m of 6.644 mM for ONPG. nih.govresearchgate.net These differences in kinetic parameters underscore the diversity in enzyme structure and catalytic efficiency across various organisms.

Below is an interactive data table summarizing the kinetic parameters of β-galactosidase from different sources with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.

| Enzyme Source | K_m (mM) | V_max (μmol/min) | Reference |

| Aspergillus oryzae | 0.800 | 0.0864 (A/min) | pjlss.edu.pk |

| Bacillus sp. MTCC 3088 | 6.34 | Not Specified | oup.com |

| Lactobacillus delbrueckii ssp. bulgaricus 77 | 1.72 | 2.46 | iyte.edu.tr |

| Streptococcus thermophilus 95/2 | 0.981 | 2.99 | iyte.edu.tr |

| Lactobacillus plantarum HF571129 | 6.644 | Not Specified | nih.govresearchgate.net |

Elucidation of Factors Influencing β-Galactosidase Activity (e.g., pH, Temperature, Cofactors, Inhibitors)

The catalytic activity of β-galactosidase is profoundly influenced by several environmental and chemical factors.

pH and Temperature: Enzyme activity is highly dependent on pH and temperature, with optimal conditions varying between enzymes from different sources. For example, β-galactosidase from Aspergillus oryzae shows optimal activity at a slightly alkaline pH of 7.5. pjlss.edu.pk In contrast, the enzyme from Lactobacillus plantarum HF571129 has an optimal pH of 6.5 for the hydrolysis of ONPG. nih.gov Temperature optima also differ; the enzyme from Bacillus sp. MTCC 3088 functions best at 60°C, while those from Lactobacillus species in artisanal yogurts have optima ranging from 45°C to 50°C. oup.comiyte.edu.tr

Cofactors and Activators: Certain metal ions can act as cofactors or activators, enhancing enzyme activity. For instance, Mg²⁺ has been identified as a good activator for the β-galactosidase from Bacillus sp. MTCC 3088. oup.com Similarly, the enzyme from Lactobacillus plantarum HF571129 is significantly activated by Mg²⁺ at a concentration of 1 mM. nih.govresearchgate.net

Inhibitors: Conversely, various substances can inhibit β-galactosidase activity. The end product of lactose (B1674315) hydrolysis, galactose, is a known inhibitor of the enzyme from Bacillus sp. MTCC 3088 and Lactobacillus plantarum HF571129, demonstrating product inhibition. oup.comnih.gov Heavy metal ions such as Hg²⁺, Cu²⁺, and Ag⁺ have also been shown to significantly inhibit the enzyme from Bacillus sp. MTCC 3088. oup.com Additionally, Phenyl-β-D-galactopyranoside itself can act as a competitive inhibitor, binding to the active site without inducing enzyme expression. scbt.com Chelating agents like EDTA can drastically alter the activity of some β-galactosidases, suggesting they are metalloenzymes. nih.govresearchgate.net

Mechanistic Pathways of Phenyl-β-D-galactopyranoside Hydrolysis and Proposed Reaction Intermediates

In the first step, a nucleophilic amino acid residue in the enzyme's active site attacks the anomeric carbon of the galactose, leading to the formation of a covalent glycosyl-enzyme intermediate and the release of the aglycone, phenol (B47542). A second active site residue, acting as a general acid, protonates the glycosidic oxygen to facilitate the departure of the leaving group.

In the second step, a water molecule, activated by the now basic general acid residue, acts as a nucleophile and attacks the anomeric carbon of the glycosyl-enzyme intermediate. This results in the hydrolysis of the intermediate, releasing galactose and regenerating the free enzyme for another catalytic cycle.

Application of Kinetic Isotope Effects in Phenyl-D-galactopyranoside Hydrolysis Studies

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the transition state structure and rate-limiting steps of enzymatic reactions. researchgate.net By substituting an atom at a specific position in the substrate with a heavier isotope, researchers can measure changes in the reaction rate. These changes provide detailed information about bond-breaking and bond-forming events in the transition state.

For the hydrolysis of glycosides, oxygen-18 KIEs at the anomeric position can indicate the extent of glycosidic bond cleavage in the transition state. A value greater than unity suggests significant C-O bond breaking. chemrxiv.org For example, an oxygen-18 KIE of 1.029 ± 0.002 was observed for the hydrolysis of 4-nitrophenyl β-D-(1-¹⁸O)-galactopyranoside, indicating substantial carbon-oxygen bond cleavage at the transition state. chemrxiv.org

Deuterium (B1214612) KIEs are also employed to probe the mechanism. For instance, in the study of α-galactosidase from Citrobacter freundii (MelA), deuterium KIEs were measured for fluoro-substituted phenyl α-D-galactopyranosides with isotopic substitution at C-2 and/or C-3 of the carbohydrate. nih.gov These studies help to refine the understanding of the reaction mechanism, including steps like hydride transfer and deprotonation. nih.govresearchgate.net The variation of KIEs with substrate concentration can also help in determining the kinetic mechanism and identifying which steps are pH-dependent. researchgate.net

Phenyl-α-D-galactopyranoside as a Substrate for α-Galactosidase Enzymes

Phenyl-α-D-galactopyranoside serves as a substrate for α-galactosidase (EC 3.2.1.22), an enzyme that hydrolyzes the terminal α-galactosyl moieties from various glycolipids and glycoproteins. americanchemicalsuppliers.com This anomer is crucial for studying the activity and specificity of α-galactosidases. targetmol.com

Comparative Enzymatic Specificity and Hydrolysis Dynamics of Anomeric Phenyl-D-galactopyranosides

The anomeric configuration of the glycosidic bond—whether it is α or β—determines the specificity of the galactosidase that can hydrolyze it. β-Galactosidase is specific for β-D anomeric linkages, while α-galactosidase specifically cleaves α-D-galactosyl bonds. oup.comamericanchemicalsuppliers.com

Studies comparing the hydrolysis of anomeric phenyl-D-galactopyranosides have provided insights into enzyme specificity and the role of the anomers in cellular processes. For instance, in Escherichia coli, both phenyl-α-D-galactoside and phenyl-β-D-galactoside can induce the gal operon, which is responsible for galactose metabolism. nih.gov This suggests that the cell can recognize and respond to both anomers. The hydrolysis of these synthetic substrates inside the cell generates α-D-galactose and β-D-galactose, respectively, along with phenol, which is excreted. nih.govnih.gov

In non-enzymatic systems, the stereochemistry also plays a role in hydrolysis rates. For example, α-cyclodextrin has been shown to selectively accelerate the alkaline hydrolysis of p-nitrophenyl β-D-galactoside compared to its α-anomer. oup.com This highlights the importance of the three-dimensional structure of the substrate in determining its reactivity.

The distinct specificities of α- and β-galactosidases for their respective anomeric substrates are fundamental to their biological roles and their application in biotechnology and diagnostics. Phenyl-D-galactopyranosides, in their α and β forms, remain indispensable tools for probing these specific interactions.

Enzyme Engineering and Mutagenesis Studies Modulating Glycosidase Activity towards this compound

Enzyme engineering and site-directed mutagenesis are powerful techniques employed to alter the catalytic properties of glycosidases, including their activity and specificity towards substrates like this compound. By making precise changes to the amino acid sequence of an enzyme, researchers can probe the roles of specific residues in substrate binding and catalysis, and in some cases, enhance or modify the enzyme's function for biotechnological applications.

One of the primary goals of engineering glycosidases is to shift the balance from hydrolysis to transglycosylation, thereby creating valuable oligosaccharides. A semi-rational design approach has been successfully applied to a GH36 α-galactosidase (AgaB) from Geobacillus stearothermophilus to enhance its transglycosylation activity. While the primary substrate used for monitoring was 4-nitrophenyl α-D-galactopyranoside, the principles and observed effects on the enzyme's active site are relevant to its interaction with this compound. In this study, several single and double mutants were generated, with some exhibiting significantly improved transglycosylation yields. For instance, the G529A mutant showed a notable increase in transglycosylation yield compared to the wild-type enzyme. oup.com

Site-directed mutagenesis has also been instrumental in elucidating the roles of key amino acid residues in the active site of β-galactosidases. In a study on a novel dual-domain β-galactosidase/β-glucosidase, mutagenesis was used to abolish the β-galactosidase activity while retaining β-glucosidase function. The E25S mutation, for example, resulted in the loss of β-galactosidase activity when assayed with p-nitrophenyl-β-D-galactoside, a close analog of this compound. This demonstrates how targeted mutations can drastically alter substrate specificity.

In another example, the active site of a cold-active β-galactosidase from an Antarctic bacterium was modified through site-directed mutagenesis. The goal was to increase its activity on substrates that were poorly hydrolyzed by the wild-type enzyme. While this study primarily used nitrophenyl-galactosides for screening, it highlighted that mutations can lead to novel activities. For instance, certain double mutants gained the ability to hydrolyze p-nitrophenyl-α-D-glucopyranoside, a substrate not acted upon by the wild-type enzyme. nih.gov

The kinetic parameters of engineered enzymes with phenyl-glycoside substrates provide quantitative insights into the effects of mutations. For the β-glucosidase from Flavobacterium meningosepticum, site-directed mutagenesis of the proposed nucleophile, Asp-247, led to dramatic decreases in catalytic efficiency. The D247G and D247N mutants showed a 30,000- and 200,000-fold reduction in kcat/Km, respectively, when assayed with various aryl-glycosides, underscoring the critical role of this residue in catalysis. nycu.edu.tw

The following interactive data table summarizes the findings from various enzyme engineering studies on glycosidases, highlighting the impact of specific mutations on their activity towards this compound and its derivatives.

| Enzyme | Original Organism | Mutation | Substrate | Observed Effect | Reference |

| α-Galactosidase (AgaB) | Geobacillus stearothermophilus | G529A | 4-nitrophenyl α-D-galactopyranoside | Increased transglycosylation yield from 22% (wild-type) to 31-38% | oup.com |

| β-Galactosidase/β-Glucosidase (BG3L) | Metagenomic library | E25S | p-nitrophenyl-β-D-galactoside | Abolishment of β-galactosidase activity | |

| β-Glucosidase (fbgl) | Flavobacterium meningosepticum | D247G | Phenyl β-D-glucopyranoside and other aryl-glycosides | 30,000-fold decrease in kcat/Km | nycu.edu.tw |

| β-Glucosidase (fbgl) | Flavobacterium meningosepticum | D247N | Phenyl β-D-glucopyranoside and other aryl-glycosides | 200,000-fold decrease in kcat/Km | nycu.edu.tw |

| β-Galactosidase | Antarctic Planococcus isolate | PA double mutant | p-nitrophenyl-α-D-glucopyranoside | Gained novel hydrolytic activity | nih.gov |

| β-Galactosidase | Escherichia coli | Wild-Type | Phenyl-β-D-galactoside | Km = 2.3x10⁻⁴M | toyobousa.com |

These studies collectively illustrate the power of enzyme engineering and mutagenesis to modulate the activity of glycosidases. By targeting specific amino acid residues within and around the active site, it is possible to alter substrate specificity, enhance synthetic capabilities, and probe the fundamental mechanisms of enzymatic catalysis involving substrates like this compound.

Molecular Recognition and Intermolecular Binding of Phenyl D Galactopyranoside

Interaction with Carbohydrate Transporters (e.g., Lactose (B1674315) Permease)

The lactose permease of Escherichia coli (LacY) is a well-studied model system for membrane transport proteins. It facilitates the symport of a proton and a β-galactoside, such as lactose. pnas.org While LacY's natural substrate is a β-galactoside, studies have shown that it can bind α-galactosides with even higher affinity, making phenyl-α-D-galactopyranoside a valuable probe for elucidating the binding mechanism. pnas.org

Anomeric Preference in Phenyl-D-galactopyranoside Binding to Transmembrane Proteins

Research has consistently demonstrated a clear preference of lactose permease for α-anomers of galactopyranosides over their β-counterparts. nih.gov While methyl β-D-galactopyranoside binds only about three times better than galactose, methyl α-D-galactopyranoside shows a 60-fold increase in binding affinity. nih.gov This preference is even more pronounced with larger hydrophobic substituents. Phenyl-α-D-galactopyranoside exhibits a modest increase in binding affinity compared to methyl α-D-galactopyranoside. nih.gov In stark contrast, phenyl-β-D-galactopyranoside, along with other β-anomers with large hydrophobic groups, displays uniformly weak binding. nih.gov

This pronounced anomeric preference suggests that the orientation of the substituent at the anomeric carbon is a crucial determinant for high-affinity binding. nih.gov The different positioning of the carbon atom bonded to the anomeric oxygen in the α and β configurations likely dictates how the hydrophobic aglycone interacts with the permease, providing a rationale for the observed binding preference. nih.gov

Influence of Aglycone Substituents on Binding Affinity

The nature of the aglycone (the non-sugar portion) significantly impacts the binding affinity of galactosides to lactose permease. The introduction of a hydrophobic phenyl group in phenyl-α-D-galactopyranoside enhances binding affinity compared to galactose. vulcanchem.com Further modifications to this phenyl ring can lead to even more substantial increases in affinity.

Specifically, the addition of nitro or methyl substituents to the phenyl ring of phenyl-α-D-galactopyranoside results in significantly higher binding affinities. nih.gov The position of these substituents is also critical, with para-substituted analogues demonstrating the strongest binding. nih.gov For instance, p-nitrophenyl-α-D-galactopyranoside (α-NPG) binds to LacY with approximately eight times higher affinity than thiodigalactoside (B104359) (TDG), a high-affinity lactose analog, and about two orders of magnitude better than the β-anomer, p-nitrophenyl-β-D-galactopyranoside. pnas.org

These findings highlight that while the galactopyranosyl ring determines the specificity of binding, the affinity can be dramatically increased through nonspecific hydrophobic interactions between the anomeric substituent and the protein. pnas.org In the case of α-NPG binding to a LacY mutant, residues such as Phe-20, Met-23, and Phe-27 are within van der Waals distance of the nitrophenyl group, contributing to this increased affinity. pnas.org

Table 1: Binding Affinities of Various Galactosides to Lactose Permease

| Compound | Anomeric Configuration | Substituent | Dissociation Constant (KD) [mM] |

| Galactose | - | - | 30 nih.gov |

| Methyl-β-D-galactopyranoside | β | Methyl | ~10 |

| Methyl-α-D-galactopyranoside | α | Methyl | 0.5 nih.gov |

| Cyclohexyl-α-D-galactopyranoside | α | Cyclohexyl | 0.4 nih.gov |

| Phenyl-α-D-galactopyranoside | α | Phenyl | 0.15 nih.govvulcanchem.com |

| p-Nitrophenyl-α-D-galactopyranoside | α | p-Nitrophenyl | 0.014-0.067 nih.gov |

| Phenyl-β-D-galactopyranoside | β | Phenyl | 1.0-2.3 nih.gov |

Binding to Glycan-Binding Proteins (Lectins and Galectins)

Galectins are a family of proteins defined by their ability to bind β-galactoside-containing glycans. researchgate.netnih.gov They play crucial roles in various biological processes, including cell adhesion, signaling, and immune responses. researchgate.netnih.gov this compound and its derivatives have been instrumental in studying the structure-activity relationships of galectin-ligand interactions and in the design of specific antagonists.

Structure-Activity Relationship Studies of this compound Derivatives for Antagonist Design

While monosaccharides like galactose are generally poor ligands for galectins, modifications to the sugar, particularly at the anomeric position, can significantly enhance binding affinity. researchgate.net Phenyl thio-β-D-galactopyranosides have been explored as potential galectin inhibitors. mdpi.com A library of these compounds demonstrated variable inhibitory activity against different galectins, with some derivatives showing significantly higher affinity for galectin-7 compared to other family members. researchgate.netnih.gov

The development of galectin antagonists often involves modifying the carbohydrate at the C3 position to introduce groups that can form additional interactions within the binding site. researchgate.net For instance, the introduction of a 4-fluorophenyl-triazole group at the C3 position of thiodigalactoside led to a nearly 1000-fold increase in affinity for galectin-3. nih.gov This highlights the importance of exploring the chemical space around the core galactoside structure to achieve both high affinity and selectivity.

Identification of Specific Interaction Sites and Pharmacophore Features

The binding of β-galactosides to galectins occurs in a conserved carbohydrate recognition domain (CRD). researchgate.netresearchgate.net The galactose moiety of the ligand forms a network of hydrogen bonds with highly conserved amino acid residues within the CRD. nih.gov Additionally, the hydrophobic α-face of the galactose ring typically stacks against the side chain of a conserved tryptophan residue. acs.org

The design of selective inhibitors often exploits the less conserved regions of the CRD. For example, the presence of an extra histidine residue near the anomeric position in the binding site of galectin-1, which is absent in galectin-3, can be targeted to achieve selectivity. acs.org By analyzing the interactions of various this compound derivatives, researchers can build pharmacophore models that define the key features required for high-affinity and selective binding. These models often include hydrophobic features, hydrogen bond donors and acceptors, and in some cases, features for halogen bonding. researchgate.net

Conformational Analysis and Aggregation Preferences of this compound Dimers

The study of this compound dimers in the gas phase provides fundamental insights into the intermolecular forces that govern carbohydrate interactions. Using techniques like mass-resolved laser spectroscopy combined with quantum mechanical calculations, researchers can characterize the structures and aggregation preferences of these dimers. frontiersin.org

Studies on phenyl-β-D-galactopyranoside homodimers have revealed that they form extensive intermolecular hydrogen bond networks. vulcanchem.comfrontiersin.org These dimers exhibit significantly different structural arrangements and have a binding energy that is 10% higher than that of phenyl-β-D-glucopyranoside dimers. frontiersin.org This difference is attributed to the epimerization at the C4 position of the galactose ring, which is amplified in the dimeric state and leads to distinct conformational behaviors. frontiersin.org

The most stable structures of phenyl-β-D-galactopyranoside dimers are dominated by sugar-ring interactions, in contrast to the glucopyranoside counterparts which show a mix of ring-ring/sugar-sugar and sugar-ring interactions. frontiersin.org This underscores how a small stereochemical change in the monomer can drastically alter the intermolecular interactions and aggregation preferences, a phenomenon with significant implications for molecular recognition in biological systems. frontiersin.org

Role of Intermolecular Hydrogen Bonding Networks in this compound Aggregation

The aggregation of this compound in the condensed phase is significantly governed by the formation of extensive and cooperative intermolecular hydrogen bonding networks. These non-covalent interactions, primarily involving the hydroxyl groups of the galactopyranose ring, dictate the supramolecular architecture and the stability of the resulting aggregates. The specific orientation of the hydroxyl groups on the galactose moiety, particularly the axial hydroxyl group at the C4 position, plays a crucial role in differentiating its aggregation behavior from other closely related glycosides, such as its epimer, Phenyl-β-D-glucopyranoside. frontiersin.org

Research combining laser spectroscopy in molecular jets and quantum mechanical calculations has provided detailed insights into the homodimers of Phenyl-β-D-galactopyranoside. frontiersin.org These studies have revealed that several isomeric forms of the dimer can exist, each characterized by extensive hydrogen bond networks between the interacting molecules. frontiersin.org Unlike its glucopyranoside counterpart, where a balance between ring-ring/sugar-sugar and sugar-ring interactions is observed, the most stable structures of the Phenyl-β-D-galactopyranoside dimer are dominated by sugar-ring interactions. frontiersin.org This preference highlights the critical role of the galactose unit's hydroxyl groups in directing the aggregation process. The binding energy of the Phenyl-β-D-galactopyranoside dimers has been found to be approximately 10% higher than that of Phenyl-β-D-glucopyranoside dimers, a difference attributed to the amplification of small structural changes through the formation of these intermolecular hydrogen bond networks. frontiersin.org

The hydroxyl groups on the galactopyranose ring can act as both hydrogen-bond donors and acceptors, leading to the formation of complex and often two-dimensional (2D) hydrogen-bonded networks. rsc.org This is in contrast to some other sugar derivatives that may favor one-dimensional (1D) hydrogen-bonded chains. rsc.org The presence of a 2D network in a related galactoside derivative, p-methoxyphenyl-β-D-galactopyranoside, has been correlated with efficient gelation ability, suggesting that the nature of the hydrogen-bonded network directly influences the macroscopic properties of the aggregated material. rsc.org Fourier-transform infrared (FTIR) spectroscopy studies on crystalline methyl-β-D-galactopyranoside have further confirmed the involvement of intermolecular hydrogen bonding in the solid state, with vibrational coupling observed between the hydroxyl groups in the network. spiedigitallibrary.org

The table below summarizes the key types of interactions involved in the aggregation of this compound and their role in the process.

| Interaction Type | Participating Groups | Role in Aggregation |

| Intermolecular Hydrogen Bonds | Hydroxyl groups of the galactopyranose rings | Primary driving force for aggregation; formation of extensive 1D and 2D networks. frontiersin.orgrsc.org |

| Intramolecular Hydrogen Bonds | Hydroxyl groups within a single galactopyranose ring | Pre-organizes the monomer for intermolecular interactions. researchgate.netresearchgate.net |

| CH•••π Interactions | CH bonds of the sugar and the aromatic phenyl ring | Contribute to the stability of the aggregate. frontiersin.org |

| OH•••π Interactions | Hydroxyl groups of the sugar and the aromatic phenyl ring | Contribute to the stability of the aggregate. frontiersin.org |

Advanced Analytical Methodologies and Bioassays Utilizing Phenyl D Galactopyranoside

High-Throughput Screening Assays for Glycosidase Activity Employing Phenyl-D-galactopyranoside Substrates

High-throughput screening (HTS) is an essential tool in drug discovery and enzyme characterization, enabling the rapid testing of large libraries of chemical compounds. This compound derivatives are frequently employed as substrates in HTS assays designed to identify inhibitors or activators of glycosidases, particularly β-galactosidase and related enzymes like α-galactosidase.

For HTS applications, fluorogenic or chromogenic substrates are preferred due to their high sensitivity and suitability for miniaturization into microplate formats (e.g., 384- or 1536-well plates). nih.govpnas.org The principle of these assays is straightforward: the enzyme, substrate, and test compounds are combined, and the enzymatic reaction is monitored by detecting the signal generated from the cleaved aglycone. A decrease or increase in signal compared to a control indicates potential inhibition or activation, respectively.

Commonly used fluorogenic substrates include derivatives that release highly fluorescent molecules upon hydrolysis, such as 4-methylumbelliferone (B1674119) from 4-methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gala) or resorufin (B1680543) from resorufinyl α-D-galactopyranoside. nih.gov While these are α-galactosidase substrates, the principle is identical for β-galactosidase assays using analogous β-linked substrates. These fluorescence-based assays are generally more sensitive than absorbance-based ones, making them ideal for HTS. nih.gov

The development of HTS assays requires careful optimization of reaction conditions, including enzyme and substrate concentrations, pH, and incubation time, to ensure the assay is robust and provides reliable data. nih.govpnas.org For example, in screening for α-galactosidase inhibitors, researchers determined the Michaelis-Menten constant (Km) for the substrate to select an appropriate concentration for the screen, ensuring the assay was sensitive to competitive inhibitors. nih.gov This approach has been used to screen hundreds of thousands of compounds to identify novel enzyme inhibitors. frontiersin.org

The table below provides examples of phenyl-glycoside substrates used in HTS assays for various glycosidases.

| Enzyme Target | Substrate | Detection Method | Application |

| α-Galactosidase | p-nitrophenol-α-D-galactopyranoside | Chromogenic | HTS for enzyme inhibitors. nih.gov |

| α-Galactosidase | 4-methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gala) | Fluorogenic | HTS for enzyme inhibitors and activators. nih.gov |

| α-Galactosidase | Resorufinyl α-D-galactopyranoside | Fluorogenic | HTS for enzyme inhibitors. nih.gov |

| β-Glucocerebrosidase | Resorufin β-D-glucopyranoside | Fluorogenic | Primary HTS for enzyme inhibitors. pnas.org |

| β-Glucocerebrosidase | 4-methylumbelliferyl-β-D-glucopyranoside | Fluorogenic | Secondary HTS assay. pnas.org |

| Bacterial Glycosyltransferases (NleB/SseK) | N/A (UDP-GlcNAc based) | Luminescence | HTS for inhibitors of bacterial virulence factors. frontiersin.org |

Novel Detection Systems for Enzymatic Products of this compound Hydrolysis

The detection of phenol (B47542) and its derivatives, released upon the enzymatic hydrolysis of this compound, is central to its use in bioassays. Innovations in detection technologies have led to significant improvements in sensitivity and applicability.

Nanoparticles offer unique properties that can be exploited to amplify the signal from enzymatic reactions, leading to highly sensitive detection methods. One strategy involves using cerium oxide nanoparticles (CeNPs) to catalyze the oxidation of 4-aminophenol (B1666318) (4-AP), the product of 4-aminophenyl-β-D-galactopyranoside (4-APG) hydrolysis by β-galactosidase. nih.govresearchgate.net This secondary catalytic reaction enhances the colorimetric signal, providing a more sensitive detection of β-galactosidase activity. nih.gov This method has achieved a limit of detection of 0.06 mU/mL and has been successfully applied to measure β-galactosidase activity in fruit extracts, demonstrating over a 30-fold amplification compared to conventional assays. nih.govresearchgate.net

Another approach uses gold nanoparticles (AuNPs) in a displacement assay. Cationic AuNPs can bind to β-galactosidase, inhibiting its activity. nih.gov When an analyte with a higher affinity for the AuNPs, such as E. coli bacteria, is introduced, it displaces the enzyme from the nanoparticles. nih.gov The recovered enzyme activity can then be measured using a substrate like p-aminophenyl-β-D-galactopyranoside (PAPG), with the resulting 4-aminophenol being detected electrochemically. nih.gov This strategy has been used for the rapid and sensitive detection of bacteria, with detection limits as low as 100 CFU/mL. nih.gov Surface-enhanced Raman scattering (SERS) has also been used with nanoparticles to detect the hydrolysis product of substrates like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) within cells. rsc.org

Electrochemical biosensors provide a sensitive, rapid, and often low-cost alternative to optical detection methods. The hydrolysis of aminophenyl-β-D-galactopyranoside substrates is particularly well-suited for electrochemical detection because the product, aminophenol, is electroactive.

p-Aminophenyl-β-D-galactopyranoside (PAPG) has been demonstrated as an excellent substrate for the amperometric detection of β-galactosidase activity at neutral pH. capes.gov.br The enzymatic product, p-aminophenol (PAP), can be electrochemically oxidized at a low potential (e.g., +200 mV vs. Ag/AgCl), which minimizes interference from other species. capes.gov.br This system has been applied in flow-injection analysis and immunoassays, achieving detection limits for β-galactosidase in the femtomolar (fM) range. capes.gov.br It has also been used to develop amperometric biosensors for quantifying coliform bacteria by measuring their endogenous β-galactosidase activity. acs.orgresearchgate.net

Further amplification can be achieved by coupling the enzymatic reaction with a second enzyme. In one enzyme flow immunoassay, β-galactosidase converts 4-aminophenyl-β-D-galactopyranoside (4-APG) to 4-aminophenol (4-AP). acs.org The 4-AP is then detected by a cellobiose (B7769950) dehydrogenase (CDH) modified electrode, which provides a secondary amplification of the signal. acs.org In another system, the phenol product from phenyl β-D-galactopyranoside hydrolysis is converted to catechol by tyrosinase, which then undergoes electrochemical redox cycling for enhanced signal generation. mdpi.com

The table below summarizes key performance metrics for some electrochemical biosensors using phenyl-galactopyranoside substrates.

| Substrate | Enzymatic Product | Detection Method | Potential (vs. Ag/AgCl) | Analyte | Detection Limit | Reference |

| p-Aminophenyl-β-D-galactopyranoside (PAPG) | p-Aminophenol (PAP) | Flow-Injection Analysis (Amperometric) | +200 mV | β-galactosidase | 100 fM | capes.gov.br |

| p-Aminophenyl-β-D-galactopyranoside (PAPG) | p-Aminophenol (PAP) | Flow-Injection Analysis (Amperometric) | +200 mV | Mouse IgG | 700 fM | capes.gov.br |

| p-Aminophenyl-β-D-galactopyranoside (PAPG) | p-Aminophenol (PAP) | Amperometric Biosensor | +220 mV | Coliform Bacteria | 1000 CFU/mL | acs.org |

| 4-Aminophenyl-β-D-galactopyranoside (4-APG) | 4-Aminophenol (4-AP) | Amperometric (CDH Biosensor) | +300 mV | Atrazine (Immunoassay) | 0.038 µg/L | acs.org |

The principle of β-galactosidase-mediated hydrolysis of galactosides has been ingeniously adapted to create activatable fluorescent probes for advanced cellular imaging. mdpi.comresearchgate.netnih.gov These probes are designed to be in a non-fluorescent or "caged" state until they are activated by the enzyme. Upon enzymatic cleavage of the galactose moiety, the probe undergoes a self-immolative reaction that releases a bright, fluorescent dye. mdpi.com

Recent research has focused on developing probes that are not only activated by β-galactosidase but are also photoactivatable, allowing for precise spatial and temporal control over fluorescence activation. mdpi.comresearchgate.netnih.gov These probes often incorporate a nitrobenzyl caging group linked to a galactose residue. mdpi.com The galactose makes the probe a substrate for β-galactosidase, while the nitrobenzyl group allows for cleavage by light. mdpi.com

A significant challenge in live-cell imaging is the retention of the fluorescent product within the cell. nih.gov To address this, probes have been designed with features that trap the fluorophore post-activation, or they are conjugated to ligands, such as a HaloTag™ ligand, which covalently bind to a specific fusion protein (e.g., Vimentin-HaloTag) expressed within the cell. mdpi.com This strategy allows for the specific labeling of proteins and enables the visualization of enzyme activity at the subcellular level. mdpi.com

The combination of enzymatic activation with super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, has enabled the imaging of β-galactosidase activity with nanoscale precision, overcoming the diffraction limit of light. mdpi.comresearchgate.netnih.govnih.gov This allows for detailed studies of enzyme distribution and dynamics in living cells. mdpi.comresearchgate.net The design of these sophisticated probes often draws on the high affinity of substrates like 2-nitrophenyl-β-D-galactopyranoside for the β-galactosidase enzyme. mdpi.comresearchgate.net

Application of In-Capillary Electrophoresis Techniques for Enzyme Kinetic and Inhibition Studies of this compound

Capillary electrophoresis (CE) is a powerful analytical technique that offers high separation efficiency, rapid analysis times, and requires only minute sample volumes. nih.govresearchgate.net These features make it exceptionally well-suited for studying enzyme kinetics and inhibition. In-capillary (or on-line) CE methods, where the enzymatic reaction occurs directly within the separation capillary, are particularly advantageous. researchgate.net

In a typical CE-based enzyme assay, a small plug of the enzyme solution is injected into a capillary filled with the substrate, or vice versa. nii.ac.jp As voltage is applied, the components migrate and mix, initiating the enzymatic reaction. The substrate and product, having different charge-to-size ratios, are separated during the electrophoresis process and detected as they pass a detector window. nih.gov This allows for the direct quantification of both the substrate consumed and the product formed over time.

This technique has been successfully used to study the kinetics of β-galactosidase using this compound derivatives like o-nitrophenyl β-D-galactopyranoside (ONPG) and p-nitrophenyl β-D-galactopyranoside (PNPG). researchgate.netnii.ac.jp Researchers have employed a method called capillary electrophoresis/dynamic frontal analysis (CE/DFA) to investigate competitive inhibition between these two substrates. nii.ac.jp In this setup, a mixture of ONPG and PNPG was injected into a capillary containing β-D-galactosidase. nii.ac.jp The products, o-nitrophenol and p-nitrophenol, were continuously formed and separated, allowing for the determination of Michaelis-Menten constants (Kₘ) and inhibition constants (Kᵢ) from the resulting electropherograms. nii.ac.jp

The high resolution of CE allows for the analysis of substrates and products that may be difficult to distinguish using standard spectroscopic methods alone. nih.gov It has been used to determine Kₘ values for β-galactosidase with various nitrothis compound substrates, as shown in the table below. nih.gov

| Substrate | Assay Type | Kₘ (μM) | Reference |

| para-nitrophenyl-β-D-galactopyranoside | On-line CE | 430 | nih.gov |

| 4-nitro-phenyl-D-galactopyranoside | On-line CE | 560 | nih.gov |

| 4-nitro-phenyl-D-galactopyranoside | Off-line CE | 600 | nih.gov |

| 4-nitro-phenyl-D-galactopyranoside | On-line CE | 700 | nih.gov |

Computational Approaches and Structural Biology Insights into Phenyl D Galactopyranoside Interactions

Molecular Modeling and Docking Simulations of Enzyme-Substrate Complexes with Phenyl-D-galactopyranoside

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand, such as this compound, to a protein target. These methods are particularly valuable for studying enzyme-substrate complexes, offering insights into the initial recognition and binding events that precede catalysis.

Docking simulations have been successfully employed to study the interaction of this compound and its analogues with various enzymes, most notably β-galactosidases. nih.govbioinformation.net These enzymes catalyze the hydrolysis of β-galactosides and are of significant biological and industrial importance. wikipedia.orgkoreascience.kr Computational docking, often using programs like AutoDock, simulates the binding process by exploring numerous possible conformations of the ligand within the enzyme's active site. nih.govbioinformation.netcsic.es

Studies on β-galactosidases from different sources (psychrophilic, mesophilic, and thermophilic) have used substrates like para-nitrophenyl-β-D-galactopyranoside (PNPG) in docking studies to compare binding affinities. nih.govbioinformation.net The results from these simulations, presented as binding energy, indicate the stability of the enzyme-substrate complex; a lower binding energy typically corresponds to a higher binding affinity and specificity. nih.govbioinformation.net For instance, comparative docking revealed that a psychrophilic β-galactosidase exhibited lower binding energy for PNPG compared to its mesophilic and thermophilic counterparts, suggesting higher specificity at low temperatures. nih.govbioinformation.net

The active site of the well-studied Escherichia coli β-galactosidase (LacZ) features a deep pocket where catalysis occurs. acs.org Docking and structural studies have identified two key acidic residues as crucial for catalysis: Glu461, which acts as a proton donor/acceptor, and Glu537, which functions as the nucleophile, forming a covalent intermediate with the galactose moiety during the reaction. acs.orgacademie-sciences.fr The binding process itself is complex, involving distinct "shallow" and "deep" binding modes within the active site. wikipedia.orgacs.org Substrates and their analogues initially bind in the shallow site before moving deeper for the catalytic reaction. acs.orgacademie-sciences.fr Computational models help predict how this compound and similar ligands interact with these critical residues, such as Trp999 in the shallow site, and how they transition into the deep site for catalysis. academie-sciences.fr

| Enzyme Source | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Psychrophilic (Pseudoalteromonas haloplanktis) | PNPG | -7.12 | Not Specified |

| Mesophilic (E. coli) | PNPG | -5.91 | Glu537, Glu461, Trp999 |

| Thermophilic (Thermus thermophilus) | PNPG | -5.32 | Not Specified |

Quantum Mechanical Calculations for Characterizing Molecular Interactions and Conformational Landscapes of this compound

Quantum mechanical (QM) calculations provide a highly accurate description of electronic structure, allowing for detailed characterization of molecular geometries, conformational energies, and non-covalent interactions. frontiersin.orgmdpi.com For this compound, QM methods, particularly Density Functional Theory (DFT), have been used to explore its conformational landscape and the intricate network of intramolecular hydrogen bonds that stabilize its structure. rsc.orgsbc.org.pl

Gas-phase studies combining spectroscopy with QM calculations have identified the most stable conformers of Phenyl-β-D-galactopyranoside. rsc.org These studies revealed that a single conformer, where the hydroxymethyl group adopts a gauche orientation, is predominant. rsc.org This preferred conformation is stabilized by a cooperative network of intramolecular hydrogen bonds involving the hydroxyl groups of the galactose ring. frontiersin.org

Comparative studies using QM calculations on Phenyl-β-D-galactopyranoside and its epimer, Phenyl-β-D-glucopyranoside, have shown that even a small stereochemical difference (at the C4 position) leads to significant changes in their intermolecular interaction preferences. frontiersin.org While the glucoside dimer forms stable structures through both sugar-sugar and sugar-ring interactions, the galactoside dimer strongly favors sugar-ring interactions. frontiersin.org The binding energy of the Phenyl-β-D-galactopyranoside dimer was calculated to be about 10% higher than that of the corresponding glucopyranoside dimer, a difference attributed to the distinct hydrogen bond networks formed. frontiersin.orgvulcanchem.com These findings underscore how subtle changes in stereochemistry can be amplified into significant differences in molecular recognition, a fundamental concept in glycobiology. frontiersin.org

| Dimer Isomer | Relative Stability (kJ/mol) | Binding Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| (β-PhGal)₂-I | 0.00 | -84.3 | M06-2X/6-311++G(d,p) |

| (β-PhGal)₂-II | 3.50 | -80.8 | M06-2X/6-311++G(d,p) |

Crystallographic Analysis of this compound Analogue-Protein Complexes to Delineate Binding Mechanisms

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules and their complexes at atomic resolution. While crystal structures of this compound itself in complex with an enzyme are not widely reported, numerous studies on its analogues have provided critical insights into the principles of galactoside recognition. researchgate.netnih.govacs.org

Crystallographic studies of galectins, a family of galactose-binding proteins, in complex with thiodigalactoside (B104359) derivatives and Phenyl-thio-β-D-galactopyranosides have been particularly informative. researchgate.net For example, the crystal structure of galectin-3 complexed with a Phenyl-thio-β-D-galactopyranoside derivative revealed the precise hydrogen bonds and CH-π stacking interactions responsible for binding affinity and selectivity. researchgate.net The galactose moiety forms canonical hydrogen bonds with conserved residues (e.g., His, Asn, Arg, Glu, Trp) in the galectin carbohydrate recognition domain (CRD), while the phenyl group engages in interactions within a subsite, which can be exploited to achieve selectivity among different galectins. researchgate.net

Similarly, the crystal structure of a melibiose (B213186) transporter mutant was solved in complex with 4-nitrophenyl-α-D-galactopyranoside (α-NPG), an analogue of this compound. nih.gov This structure detailed the specific interactions within the sugar-binding pocket, identifying the key residues that form hydrogen bonds with the hydroxyl groups of the galactosyl moiety, thus deciphering the molecular basis for sugar recognition in this class of transporters. nih.gov The structure of 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, determined by X-ray diffraction, confirmed its chair conformation and the equatorial position of the substituted phenyl ring. iucr.org Such data on analogues provides a robust framework for understanding how the parent compound, this compound, is recognized by protein targets.

| Protein | Ligand Analogue | PDB ID | Resolution (Å) | Key Findings |

|---|---|---|---|---|

| Galectin-3 | 3'-[(4-Fluorophenyl)methyl]-thiodigalactoside | 7P1M (example) | 1.52 | Reveals binding mode in CRD, highlights role of phenyl-subsite interactions. acs.org |

| Galectin-7 | Phenyl thio-β-D-galactopyranoside derivative | Not specified | Not specified | Identified inhibitors with enhanced affinity over parent compounds. researchgate.net |

| MelB Transporter (D59C mutant) | 4-nitrophenyl-α-D-galactopyranoside (α-NPG) | 7DF1 | 3.05 | Delineated the sugar specificity determinant pocket and recognition mechanism. nih.gov |

Phenyl D Galactopyranoside in Glycoconjugate Research and Glycosylation Pathway Studies

Investigation of Glycosyltransferase Activity Using Phenyl-D-galactopyranoside as an Acceptor Substrate

Glycosyltransferases are a crucial class of enzymes that catalyze the formation of glycosidic bonds, the fundamental linkages in carbohydrates. The study of their activity and specificity is paramount to understanding glycan biosynthesis. This compound serves as an effective acceptor substrate for certain glycosyltransferases, enabling researchers to characterize their enzymatic properties.

A notable example is its use in assays for fucosyltransferases, enzymes that transfer a fucose sugar from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule. researchgate.net In these assays, this compound acts as the acceptor, and the transfer of fucose can be monitored to determine the enzyme's activity.

Detailed kinetic studies have been performed on various glycosyltransferases using this compound. For instance, the human-tracheal epithelial α-(1→2)-L-fucosyltransferase has been characterized using Phenyl-β-D-galactopyranoside as an acceptor substrate. nih.gov The apparent Michaelis constant (Km) for Phenyl-β-D-galactopyranoside was determined to be 25.4 mM, providing valuable insight into the enzyme's affinity for this substrate. nih.gov Such kinetic data are essential for comparing the efficiency of different substrates and for understanding the enzyme's role in biological processes like mucin biosynthesis. nih.gov

While this compound is a recognized acceptor for fucosyltransferases, its utility extends to other glycosyltransferases as well. oup.com However, detailed kinetic parameters for other specific enzymes are less commonly reported. The principle remains the same: by providing a simple, well-defined acceptor, researchers can isolate and study the activity of a specific glycosyltransferase.

Table 1: Kinetic Parameters of Human-Tracheal Epithelial α-(1→2)-L-fucosyltransferase

| Substrate | Apparent Michaelis Constant (Km) |

|---|---|

| GDP-L-fucose | 0.29 mM |

| Phenyl-β-D-galactopyranoside | 25.4 mM |

Data sourced from a study on mucin biosynthesis. nih.gov

Role of this compound as a Model Compound for Understanding Glycosidic Bond Cleavage and Formation Processes

The glycosidic bond is central to the structure and function of carbohydrates. Understanding the mechanisms of its cleavage and formation is a fundamental goal in chemistry and biology. This compound and its derivatives serve as excellent model compounds for these investigations due to their relative simplicity and the ease with which the reaction can be monitored.

The enzymatic hydrolysis of galactosides by β-galactosidase, for example, involves the cleavage of the C-O bond between the galactose sugar and the aglycon (the phenyl group). acs.org The use of chromogenic or fluorogenic phenyl-galactosides, such as ortho-nitrophenyl-β-D-galactopyranoside (ONPG), allows for the convenient spectrophotometric measurement of enzyme activity as the colored aglycon is released. pnas.orgcazypedia.org

Furthermore, this compound analogs are employed to study the transition state of glycosidic bond cleavage. The transition state is a high-energy, transient species that is difficult to observe directly. By synthesizing stable molecules that mimic the proposed half-chair conformation of the pyranose ring in the transition state, researchers can gain insights into the catalytic mechanisms of glycosidases. pnas.orgpnas.org For instance, iminocyclitols designed as transition-state analogs for the hydrolysis of aryl galactosides have been used to elicit catalytic antibodies with glycosidase activity. pnas.org

Beyond enzymatic reactions, this compound is also used to study the chemical cleavage of glycosidic bonds under various conditions. For example, the hydrolysis of phenyl-β-D-glucopyranoside, a closely related compound, has been investigated under conditions simulating industrial processes like autohydrolysis and acid hydrolysis, providing valuable data on the stability of these linkages. researchgate.net

Applications in Research on Carbohydrate Metabolism Pathways and Glycan Biosynthesis

This compound has proven to be a valuable tool in dissecting complex carbohydrate metabolism pathways and in the chemoenzymatic synthesis of glycans.

In the study of carbohydrate metabolism, this compound offers a distinct advantage in certain experimental systems. For example, in Escherichia coli, the enzymes responsible for galactose metabolism are encoded by the gal operon, which is induced by D-galactose. When studying this induction, the use of lactose (B1674315) (a disaccharide of galactose and glucose) can be complicated by the metabolic effects of the released glucose. By using Phenyl-β-D-galactopyranoside, which is hydrolyzed to galactose and phenol (B47542), researchers can study the induction of the gal operon without the confounding variable of glucose. rsc.org This has been instrumental in demonstrating that both the α and β anomers of D-galactose can act as inducers. rsc.org

In the realm of glycan biosynthesis, this compound and its derivatives are utilized as building blocks in the chemical and enzymatic synthesis of more complex oligosaccharides. nih.gov For instance, in the chemoenzymatic synthesis of complex N-glycans, a thiophenyl mannoside donor can be used to glycosylate a core trisaccharide. nih.gov The phenylthio group acts as a leaving group in the glycosylation reaction, allowing for the formation of a new glycosidic bond.

Emerging Research Frontiers and Future Directions for Phenyl D Galactopyranoside Studies

Integration with "Omics" Technologies for Comprehensive Glycoscience Analysis

The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers a system-wide perspective on biological processes. The integration of Phenyl-D-galactopyranoside-based tools with these platforms is a key emerging research area. A primary example is in the field of functional genomics, where derivatives of this compound are used to monitor the expression of reporter genes.

The lacZ gene, which encodes the enzyme β-galactosidase, is a widely used reporter in molecular biology to verify transgene activity. researchgate.net Fluorinated derivatives of this compound have been developed as highly sensitive substrates for detecting β-galactosidase activity non-invasively using 19F Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). researchgate.netresearchgate.net By observing the enzymatic cleavage of these probes in real-time, researchers can effectively measure the spatial extent, level, and duration of gene expression within living organisms. researchgate.net This provides a direct link between a genomic event (transfection and expression) and a functional output, which is crucial for evaluating the efficacy of gene therapies, for instance in cancer research. researchgate.netdtic.mil

While direct large-scale "omics" studies centered on this compound itself are not yet prevalent, the use of its derivatives as probes to study galectin interactions points towards future integration. smolecule.com Galectins are a family of proteins that modulate key cellular processes like adhesion and signaling through their binding to β-galactosides. smolecule.com Future studies could employ proteomic and metabolomic approaches to comprehensively map the downstream effects of this compound derivatives on these galectin-mediated pathways, providing a holistic view of their biological impact.

Exploration of Novel Biological Functions and Interventional Targets for this compound Derivatives

Researchers are actively exploring the diverse biological activities of molecules derived from this compound, positioning them as potential precursors for therapeutic agents and bioactive compounds. A significant area of this research is the synthesis of N-acetyllactosamine (LacNAc), a crucial structural unit in many biologically important molecules. sci-hub.se LacNAc itself is a building block for antiviral drugs, human milk oligosaccharides, and certain blood group antigens. sci-hub.se Its derivatives, such as those containing sialic acid, have been developed into macromolecules that show efficacy against various human and avian influenza strains. sci-hub.se

The interaction between this compound derivatives and galectins is another fertile ground for discovering novel functions. smolecule.com Because different galectins are implicated in processes ranging from inflammation to cancer progression, molecules that can selectively bind to specific galectins are of high interest. Phenyl-β-D-galactopyranoside has been shown to have varying binding affinities for different galectins, such as a higher affinity for galectin-7 compared to galectin-1 or -3. smolecule.com This selectivity makes it a valuable tool for dissecting the specific roles of individual galectins and presents an opportunity to design derivatives as targeted modulators of galectin activity. smolecule.com

Furthermore, natural sources are being investigated for novel glycosides. A recent study identified this compound within an extract of Lens culinaris (lentil). nih.gov This extract demonstrated cytoprotective effects on bone cells exposed to chemotherapeutic agents, suggesting that this compound, possibly in synergy with other compounds in the extract, could contribute to these protective biological activities. nih.gov

Development of Next-Generation Glycoside-Based Probes and Analytical Tools Utilizing this compound Scaffolds

The this compound structure serves as an excellent scaffold for the design of advanced probes and analytical tools for research and diagnostics. A major advancement is the creation of activatable probes for non-invasive imaging and sensing. researchgate.net

Fluorinated analogs, such as 4-fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) and 2-fluoro-4-nitrophenyl-β-D-galactopyranoside (OFPNPG), have been synthesized to act as responsive probes for 19F NMR and MRI. researchgate.net These probes are designed to be "silent" until they are cleaved by the enzyme β-galactosidase. Upon cleavage, the fluorine signal undergoes a significant chemical shift, allowing for the specific detection of enzyme activity against a virtually non-existent background signal in the body. researchgate.netresearchgate.net This technology is powerful for monitoring reporter gene expression in gene therapy studies and can even be used to determine pH at the site of enzyme activity. researchgate.net

Beyond imaging, this compound and its analogs are fundamental to various enzymatic assays. For example, p-nitrophenyl-β-d-galactopyranoside (PNPG) is used in novel capillary electrophoresis (CE) based assays to measure β-galactosidase activity in whole cells, offering a miniaturized, automated, and rapid method for analysis. researchgate.net Similarly, the enzymatic hydrolysis of this compound to produce phenol (B47542) can be harnessed for sensor development, where the phenol end-product is readily detected. scribd.com These tools provide sensitive and efficient means to quantify enzyme kinetics and screen for enzyme inhibitors. researchgate.netscribd.com

The table below summarizes some of the key this compound-based probes and their applications.

| Probe Compound | Analytical Method | Application | Reference |

|---|---|---|---|

| 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) | 19F NMR / MRI | Non-invasive detection of β-galactosidase (lacZ) gene expression; pH sensing. | researchgate.net |

| 2-Fluoro-4-nitrophenyl-β-D-galactopyranoside (OFPNPG) | 19F NMR / MRI | Responsive probe for in vitro and in vivo detection of β-galactosidase activity. | researchgate.net |

| para-Nitrophenyl-β-D-galactopyranoside (PNPG) | Capillary Electrophoresis (CE) | Quantification of β-galactosidase activity in single-cell analysis. | researchgate.net |

| Phenyl-β-D-galactopyranoside | Binding Assays | Probe for studying the binding properties and functions of galectins. | smolecule.com |

| This compound | Electrochemical Sensors | Substrate for enzyme-based sensors detecting phenol release. | scribd.com |

Q & A

Q. What are the established methods for synthesizing Phenyl-β-D-galactopyranoside and its derivatives?

Phenyl-β-D-galactopyranoside is synthesized via glycosylation reactions using galactose derivatives and phenol. A common method involves the trichloroacetimidate approach, where D-galactose is activated with a trichloroacetimidate group and coupled to phenol under acidic catalysis (e.g., trifluoromethanesulfonic acid in dichloromethane) . Derivatives like 4-nitrophenyl-β-D-galactopyranoside are synthesized similarly, with nitrophenyl groups introduced for chromogenic or fluorogenic assays . Critical parameters include temperature control (often at 0–4°C) and anhydrous conditions to prevent hydrolysis.

Q. How is Phenyl-β-D-galactopyranoside utilized as a substrate in enzyme activity assays?

Phenyl-β-D-galactopyranoside is a key substrate for α-2-L-fucosyltransferase assays, particularly in blood-group H antigen studies. The protocol involves incubating the compound with guanosine diphosphate L-[¹⁴C]fucose and enzyme sources (e.g., human serum or tissue extracts). Reaction products are separated via chromatography (ethyl acetate/pyridine/water, 10:4:3 v/v) and validated using α-2-L-fucosidase digestion and periodate oxidation . This method provides a rapid, specific assay for enzyme activity quantification.

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of Phenyl-β-D-galactopyranoside reaction products?

Chromatographic optimization requires balancing polarity and resolution. For fucosylated derivatives, ethyl acetate/pyridine/water (10:4:3 v/v) achieves baseline separation in 4 hours . Adjusting solvent ratios or using HPLC with C18 columns and acetonitrile/water gradients enhances resolution for complex mixtures. Pre-column derivatization (e.g., fluorescent labeling) improves detection sensitivity in low-abundance samples .

Q. What experimental strategies resolve contradictions in inhibitory activity data between α and β anomers of Phenyl-D-galactopyranoside?

Contradictory inhibition data often arise from stereochemical specificity. For example, phenyl-β-D-galactopyranoside inhibits Ia antigenic oligosaccharide binding, while the α-anomer is ineffective . To address discrepancies:

Q. How does isotopic labeling (e.g., ¹⁴C or ³H) enhance mechanistic studies of Phenyl-β-D-galactopyranoside in glycosyltransferase assays?

Isotopic labeling enables precise tracking of reaction pathways. For example, L-[¹⁴C]fucose incorporation into phenyl-β-D-galactopyranoside confirms fucosyltransferase activity . Tritium labeling of the galactose moiety allows periodate oxidation analysis to map carbon positions involved in enzyme interactions. Key considerations:

- Use scintillation counting for quantification.

- Account for isotopic dilution in kinetic calculations.

- Ensure radiochemical purity (>95%) via TLC or HPLC .

Methodological Troubleshooting

Q. What steps ensure reproducibility in assays using Phenyl-β-D-galactopyranoside under varying pH conditions?

- Pre-equilibrate reaction buffers (e.g., Tris-HCl or sodium phosphate) at the target pH.

- Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic hydrolysis.

- Monitor pH stability during reactions using microelectrodes or fluorescent pH indicators .

Q. How can researchers validate the specificity of Phenyl-β-D-galactopyranoside-derived products in complex biological matrices?

- Combine enzymatic digestion (e.g., α-2-L-fucosidase) with mass spectrometry (LC-MS/MS) for structural confirmation.

- Compare retention times with synthetic standards.

- Use knockout cell lines or enzyme inhibitors to confirm target enzyme dependency .

Data Interpretation Challenges

Q. Why might Phenyl-β-D-galactopyranoside show differential activity in serum versus tissue-specific enzyme preparations?

Tissue-specific isoforms or post-translational modifications (e.g., glycosylation of the enzyme itself) can alter substrate affinity. For example, α-2-L-fucosyltransferase activity in human submaxillary glands is detectable only in ABH secretors, whereas serum activity is ubiquitous . Address this by:

- Profiling enzyme isoforms via Western blotting.

- Comparing kinetic parameters (Km, Vmax) across tissue sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.